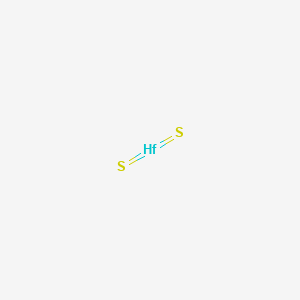

Hafnium sulfide (HfS2)

Vue d'ensemble

Description

Hafnium sulfide (HfS2) is a compound that has garnered attention due to its promising electronic properties, which are considered superior to those of group VIB transition metal dichalcogenides . It is a two-dimensional material that has potential applications in photovoltaic and photocatalytic applications . The interest in HfS2 extends to its use in high-performance photodetectors, where it has demonstrated excellent visible-light sensing performance .

Synthesis Analysis

The synthesis of HfS2 has been achieved through chemical vapor deposition, where high-quality atomic layers of HfS2 were directly grown on few-layer hexagonal boron nitride (h-BN) transferred onto SiO2/Si substrates . This selective growth on h-BN rather than SiO2/Si is significant for the integration of HfS2 into optoelectronic devices. The process of synthesis is crucial for obtaining high-quality materials that exhibit the desired electronic and optical properties.

Molecular Structure Analysis

The molecular structure of HfS2 is characterized by its layered nature, which is typical of transition metal dichalcogenides. The structure of a related compound, Cu2HfS3, has been determined to consist of HfS6 octahedra, CuS4 tetrahedra, and CuS3 triangles, suggesting that HfS2 may also exhibit complex coordination geometries . Understanding the molecular structure is essential for predicting and tuning the properties of HfS2 for various applications.

Chemical Reactions Analysis

Hafnium compounds, including HfS2, can participate in various chemical reactions. For instance, hafnium trifluoromethanesulfonate (Hf(OTf)4) has been used as an efficient catalyst in the Fries rearrangement and direct acylation of phenol and naphthol derivatives . While this does not directly describe reactions involving HfS2, it highlights the reactivity of hafnium compounds and their potential in catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of HfS2 are influenced by its molecular structure and synthesis method. HfS2-based van der Waals heterostructures have been shown to exhibit direct bandgaps, efficient charge separation, and enhanced optical absorption in the ultraviolet-visible light range, making them suitable for solar power and photocatalytic water splitting applications . Additionally, the photodetectors based on HfS2/h-BN heterostructures have shown high on/off ratios, ultrafast response rates, and high responsivity . These properties are indicative of the potential of HfS2 in advanced electronic and optoelectronic devices.

Applications De Recherche Scientifique

Optoelectronics and Photodetectors

- High-Performance Photodetectors : HfS2 shows significant promise in optoelectronics due to its excellent electronic properties. It is used for developing photodetectors with high performance when grown on hexagonal boron nitride, demonstrating superior visible-light sensing abilities (Wang et al., 2018).

Laser Technology

- Q-Switched Fiber Laser Application : HfS2 nanosheets exhibit promising nonlinear saturable absorption properties, making them suitable for robust pulse generation in fiber lasers (Pang et al., 2020).

Electronic Devices and Semiconductors

Scaling of Electronic Devices : Due to its high carrier mobility, HfS2 is a potential material for scaling electronic devices. Its combination with traditional semiconductors in CMOS-compatible technology is being explored (Chang et al., 2020).

High-Quality Crystal Synthesis for Electronics : Controlled synthesis of high-quality HfS2 crystals is crucial for advancing electronic and optoelectronic applications, as these materials exhibit higher carrier mobility and tunneling current density (Fu et al., 2017).

Field Effect Transistors : HfS2 is being used in the development of transistors, showing potential for high electron mobility and effective current modulation (Kanazawa et al., 2015).

Photocatalysis

- Photovoltaic and Photocatalytic Applications : HfS2-based van der Waals heterojunctions are efficient for photovoltaic structures, showing promise in solar power and photocatalytic water splitting applications (Wang et al., 2018).

Nanostructures and Nanotechnology

Nanoforest Growth for Diverse Applications : The CVD technique allows for the growth of HfS2 nanoforest on various substrates, useful in catalysts, sensors, and energy storage applications (Zheng et al., 2018).

Nanocrystal Thin Films : Atomic layer deposition is used to synthesize HfS2 nanocrystals for applications in electronic devices or electrochemical applications (Chang et al., 2020).

Spintronics

- Half-Metallic Ferromagnetic Materials : Doping HfS2 with nonmagnetic atoms like C and N introduces strong magnetism, making it promising for spintronics (Torrichi et al., 2022).

Nanophotonics

- Nanophotonics Applications : The growth mechanism and optical properties of vertically oriented few-layered HfS2 nanosheets make them suitable for nanophotonic applications (Zheng et al., 2016).

Biomedical Applications

- Inflammatory Bowel Disease Treatment : HfS2 nanosheets, especially those capped with tannic acid, have shown promise as anti-inflammatory agents for treating inflammatory bowel disease (Li et al., 2022).

Environmental Stability and Passivation

- Oxidation Stability : Studies on the oxidation effect in HfS2 thin films are crucial for its application in field effect transistors and other devices where environmental stability is key (Chae et al., 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

bis(sulfanylidene)hafnium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hf.2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPNRGHKXLNFKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Hf]=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HfS2 | |

| Record name | Hafnium(IV) sulfide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hafnium(IV)_sulfide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301314401 | |

| Record name | Hafnium sulfide (HfS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hafnium sulfide (HfS2) | |

CAS RN |

18855-94-2 | |

| Record name | Hafnium sulfide (HfS2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18855-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hafnium sulfide (HfS2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018855942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hafnium sulfide (HfS2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hafnium sulfide (HfS2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301314401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hafnium disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)